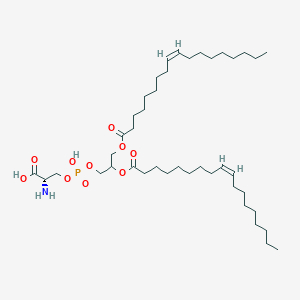
(2S)-2-Amino-3-(((2,3-bis(oleoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-3-(((2,3-bis(oleoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes amino, hydroxy, and phosphoryl groups, making it a versatile molecule in biochemical and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(((2,3-bis(oleoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of oleic acid with glycerol to form 2,3-bis(oleoyloxy)propyl derivatives. This is followed by phosphorylation using phosphorylating agents such as phosphorus oxychloride or phosphorus trichloride under controlled conditions to introduce the phosphoryl group.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient conversion. The use of continuous flow reactors and automated systems enhances the scalability and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-3-(((2,3-bis(oleoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The phosphoryl group can be reduced to phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphorylated amino acids, amides, and phosphine derivatives, which have various applications in biochemical research and industrial processes .
Applications De Recherche Scientifique
(2S)-2-Amino-3-(((2,3-bis(oleoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Plays a role in studying cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-3-(((2,3-bis(oleoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in phosphorylation reactions, modulating the activity of enzymes and proteins. The amino group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. These interactions play a crucial role in the compound’s biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-{(2S)-2,3-Bis(oleoyloxy)propoxyphosphoryl}-L-serine: Shares a similar structure but differs in the amino acid component.
(2R)-3-({(2S)-2,3-Dihydroxypropoxyphosphoryl}oxy)-2-(palmitoyloxy)propyl palmitate: Contains palmitoyloxy groups instead of oleoyloxy groups.
Uniqueness
(2S)-2-Amino-3-(((2,3-bis(oleoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in research and industry .
Propriétés
Formule moléculaire |
C42H78NO10P |
|---|---|
Poids moléculaire |
788.0 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b19-17-,20-18-/t38?,39-/m0/s1 |
Clé InChI |
WTBFLCSPLLEDEM-JXSVLSOPSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


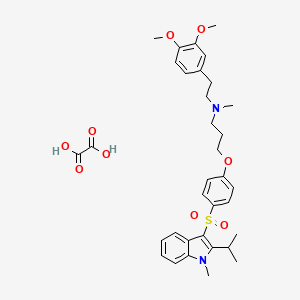

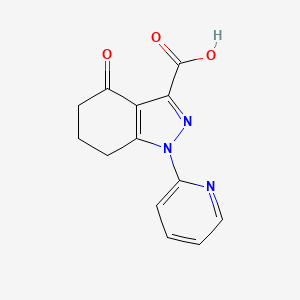

![6,7-Dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12818450.png)

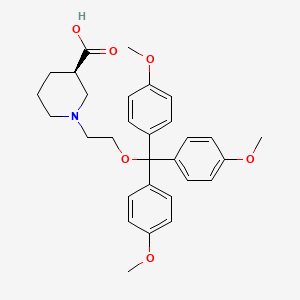
![1-(4-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B12818475.png)
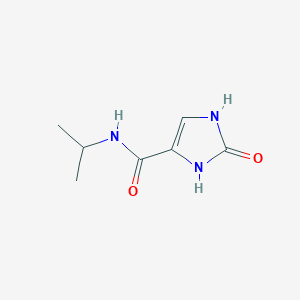
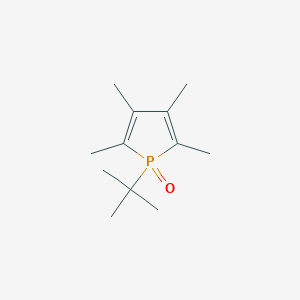

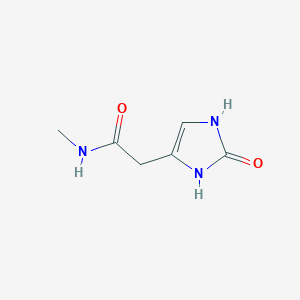
![(R)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B12818518.png)
![(E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B12818523.png)
